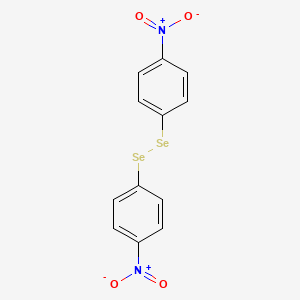

Bis(4-nitrophenyl) diselenide

Description

Overview of Organoselenium Compounds in Modern Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has become a significant and impactful field in various areas of scientific research, including organic synthesis, materials science, and medicinal chemistry. mdpi.com These compounds are recognized for their versatile reactivity, acting as electrophiles, nucleophiles, and radical species. mdpi.com The unique properties of selenium, which belongs to the same group as oxygen and sulfur in the periodic table, lead to distinct chemical behaviors. wikipedia.org For instance, the carbon-selenium (C-Se) bond is weaker and longer than the carbon-sulfur (C-S) bond, making organoselenium compounds more nucleophilic than their sulfur counterparts. wikipedia.org This reactivity is harnessed in numerous organic reactions, such as selenoxide oxidations and eliminations. wikipedia.org

In the realm of biology, organoselenium compounds are essential micronutrients, vital for cellular defense against oxidative damage and proper immune function. wikipedia.org The discovery of selenocysteine (B57510) in enzymes like glutathione (B108866) peroxidase (GPx), which helps maintain redox balance by neutralizing reactive oxygen species, has spurred extensive research into the biochemistry of selenium compounds. nih.gov This has led to the design and synthesis of a multitude of organoselenium compounds with a wide array of biological activities, extending beyond their initial antioxidant properties to include anticancer, antimicrobial, and antiviral applications. tandfonline.comnih.gov

Significance of Diaryl Diselenides in Organic and Inorganic Synthesis

Diaryl diselenides, with the general structure R-Se-Se-R, are stable, shelf-stable precursors to more reactive organoselenium reagents like selenols and selanyl (B1231334) halides. wikipedia.org They are widely used in organic synthesis as sources for selenyl groups. thieme-connect.comresearcher.life These compounds are instrumental in a variety of synthetic transformations, including oxyselenenylations and selenocyclizations, which can be performed under mild conditions. nih.gov

Furthermore, diaryl diselenides have gained prominence as catalysts, particularly as oxygen-transfer agents in oxidation reactions using environmentally friendly oxidants like hydrogen peroxide. arkat-usa.org Their ability to undergo redox cycling is a key feature in catalytic processes that involve electron transfer. Recent advancements have demonstrated their use in metal-free, bromide-catalyzed C-Se bond formation and in silver-catalyzed cross-coupling reactions with aryl boronic acids to synthesize diaryl selenides. thieme-connect.comacs.org

Bis(4-nitrophenyl) Diselenide: A Foundational Compound in Advanced Organoselenium Studies

This compound stands out as a significant compound within the family of diaryl diselenides. The presence of the electron-withdrawing nitro groups on the phenyl rings significantly influences its reactivity and properties. This structural feature enhances its catalytic activity in certain reactions. For example, in the diselenide-mediated catalytic functionalization of hydrophosphoryl compounds, this compound exhibited a faster initial reaction rate compared to diphenyl diselenide. nsf.gov However, this increased reactivity can also lead to catalyst deactivation through nucleophilic substitution on the aromatic ring. nsf.gov

The compound has been utilized in various synthetic applications, including the regioselective synthesis of aryl selenoether-linked trisubstituted thiazoles. acs.org In medicinal chemistry, the structural motif of this compound is of interest. While its direct analogue, bis(2-nitrophenyl) diselenide, did not show protective effects against oxidative stress in one study, the broader class of diaryl diselenides is being actively investigated for potential therapeutic applications, including anticancer and leishmanicidal activities. osti.govunav.edunih.gov The unique electronic and steric properties conferred by the nitro groups make this compound a valuable tool for probing reaction mechanisms and developing new catalytic systems.

Properties

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)diselanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEQMIYVPBYCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[Se][Se]C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Se2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189832 | |

| Record name | Bis(4-nitrophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36297-89-9 | |

| Record name | Bis(4-nitrophenyl) diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36297-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-nitrophenyl) diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036297899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Intrinsic Reactivity and Mechanistic Investigations of Bis 4 Nitrophenyl Diselenide

Redox Chemistry of the Diselenide (Se-Se) Moiety

The selenium-selenium (Se-Se) bond in bis(4-nitrophenyl) diselenide is a focal point of its reactivity, readily participating in a variety of redox reactions. The presence of electron-withdrawing nitro groups on the phenyl rings significantly influences the electrochemical properties of the diselenide moiety.

This compound can be oxidized by various oxidizing agents, such as hydrogen peroxide or ozone, to form corresponding selenium(IV) species. nih.gov The initial oxidation product is typically a seleninic acid. This process involves the cleavage of the Se-Se bond and the formation of Se-O bonds.

Further oxidation can lead to the formation of selenoxides. cardiff.ac.ukdrexel.edu These oxidized species are generally more reactive than the parent diselenide and can act as catalysts in various oxidation reactions. nih.gov For instance, in the presence of a suitable oxygen donor like hydrogen peroxide, diaryl diselenides can catalyze the oxidation of various organic substrates. The catalytic cycle often involves the in-situ generation of highly reactive seleninic acids or their anhydrides. cardiff.ac.uk

Table 1: Key Oxidation Products of this compound

| Oxidizing Agent | Major Product(s) |

| Hydrogen Peroxide (H₂O₂) | 4-Nitrobenzeneseleninic acid |

| Ozone (O₃) | 4-Nitrobenzeneseleninic acid |

The redox chemistry of this compound involves discrete electron transfer steps. Electrochemical studies on nitrophenyl-containing compounds show that the nitro group typically undergoes a one-electron reduction at relatively mild potentials. researchgate.net This initial reduction is often reversible and localized on the nitrophenyl moiety. researchgate.net Subsequent electron transfers can lead to the reduction of the diselenide bond.

The ability of this compound to undergo redox cycling is a key feature of its catalytic activity, particularly in mimicking the function of antioxidant enzymes like glutathione (B108866) peroxidase (GPx). mdpi.com In these catalytic cycles, the diselenide is reduced by a thiol, such as glutathione, to form a selenol. This selenol can then react with reactive oxygen species (ROS), like hydrogen peroxide, regenerating the diselenide and detoxifying the ROS. The electron-withdrawing nitro groups can facilitate this process by modulating the redox potential of the selenium center.

Some molecular systems containing disulfide bridges have been shown to undergo four-electron reduction in two separate electrochemical steps. nih.gov This suggests that complex electron transfer pathways may also be accessible for diselenides like this compound under specific conditions. The study of electron transfer in biological and artificial systems is crucial for understanding and designing efficient energy conversion processes. nrel.gov

Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Rings

The aromatic rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org Aromatic rings, typically nucleophilic, become electrophilic and thus activated towards nucleophilic attack when substituted with strong electron-withdrawing groups, such as the nitro group (-NO₂). wikipedia.orgyoutube.com The nitro groups, particularly when positioned ortho or para to a potential leaving group, can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.comnih.gov

In the context of this compound, while the diselenide moiety itself is not a typical leaving group in classical SNAr reactions, the principle of activation by the nitro groups is highly relevant. Nucleophilic attack on the aromatic ring can occur, potentially leading to cleavage of the C-Se bond under specific conditions or substitution of other groups if present on the ring. The initial step of SNAr reactions is generally the rate-determining step. youtube.com The presence of multiple nitro groups can further enhance the reactivity towards nucleophiles. youtube.com

Thiol-Diselenide Exchange Dynamics and Selenenylsulfide Intermediates

This compound readily undergoes thiol-diselenide exchange reactions. This process is fundamental to its biological activity and its use as a catalyst. The exchange is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the selenium atoms of the diselenide bond. This attack results in the cleavage of the Se-Se bond and the formation of a selenenylsulfide intermediate (ArSe-SR) and a selenolate anion (ArSe⁻). nih.gov

The kinetics of this exchange are significantly faster than the corresponding thiol-disulfide exchange. nih.gov The rate constants for selenolates as nucleophiles are two to three orders of magnitude higher than those of thiolates. nih.gov Selenocystine, a diselenide-containing amino acid, has been shown to catalyze thiol-disulfide exchange, highlighting the efficiency of selenium in these reactions. nih.gov

Table 2: Intermediates and Products in Thiol-Diselenide Exchange

| Reactants | Intermediate | Products |

| This compound + 2 R-SH | 4-Nitrophenylselenenylsulfide (ArSe-SR) | 4-Nitrophenylselenol (ArSeH) + Disulfide (RS-SR) |

C-H Bond Activation Processes Catalyzed by Diaryl Diselenides

Diaryl diselenides can participate in transition metal-catalyzed C-H bond activation and functionalization reactions. mangalkotegovtcollege.orgrsc.org These reactions provide a powerful tool for the formation of carbon-selenium bonds. mangalkotegovtcollege.org In these processes, a transition metal catalyst, such as palladium, activates a C-H bond of a substrate, and the diaryl diselenide serves as the selenium source. researchgate.netdntb.gov.ua

The mechanism often involves the oxidative addition of the diselenide to the metal center, followed by a C-H activation step that can be assisted by a directing group on the substrate. researchgate.net This approach allows for the regioselective introduction of a selenyl group onto an aromatic or aliphatic backbone. While the direct catalytic role of this compound in C-H activation is specific to the reaction conditions, the general principle of using diaryl diselenides as reagents in such transformations is well-established. mangalkotegovtcollege.orgresearchgate.net

Metathesis and Disproportionation Reactions of Diaryl Diselenides

Diselenide metathesis, or exchange, can occur between different diaryl diselenides, particularly under thermal or photochemical conditions. rsc.orgjlu.edu.cn This reaction involves the cleavage and reformation of Se-Se bonds, leading to a mixture of diselenides if two different symmetrical diselenides are reacted. The equilibrium of this exchange can be influenced by the electronic properties of the substituents on the aromatic rings. jlu.edu.cn Visible light can also induce metathesis reactions between diselenides and ditellurides. rsc.org

Disproportionation reactions of diaryl diselenides can also be observed. For instance, under certain reductive conditions, the diselenide bond can be cleaved to form selenols. These selenols can, in turn, be involved in further reactions. The disproportionation of selenenylsulfide intermediates, which are formed during thiol-diselenide exchange, can also occur. nih.gov Additionally, radical reactions involving the homolytic cleavage of the Se-Se bond can lead to various products through disproportionation and combination of the resulting selenyl radicals. nih.gov

Influence of Substituents on Aromatic Ring Reactivity

The electronic properties of the aromatic rings in diaryl diselenides, including this compound, are pivotal in dictating the reactivity of the molecule, particularly at the selenium-selenium bond. The nature and position of substituents on the phenyl rings can modulate the electron density at the selenium atoms, influencing the compound's susceptibility to both nucleophilic and electrophilic attack, as well as its behavior in radical reactions.

Substituents influence reactivity through a combination of inductive and resonance effects. libretexts.orglibretexts.org The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of electrons through the π-system. libretexts.org Groups that donate electrons, such as alkyl or methoxy (B1213986) groups, are termed "activating," as they increase the electron density of the aromatic ring, making it more reactive toward electrophiles. libretexts.orgmsu.edu Conversely, electron-withdrawing groups, like the nitro (–NO₂) group, are "deactivating," diminishing the ring's electron density and rendering it less reactive in electrophilic aromatic substitutions by a factor of millions compared to benzene. msu.edulumenlearning.com

The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, which operates through both inductive and resonance mechanisms. openstax.org This significantly reduces the nucleophilicity of the aromatic ring itself. However, the influence of these substituents extends to the diselenide bridge, altering its chemical properties. Theoretical investigations on the catalytic activity of diaryl selenides have highlighted the significance of the substituent's electronic effect. frontiersin.org Molecular orbital analysis indicates that an electron-withdrawing substituent like the nitro group can potently affect the catalytic system by lowering the HOMO-LUMO energy gap and influencing electron transfer processes involving the selenium atom. frontiersin.org

Research on the reactivity of various substituted diaryl diselenides with hexacyclohexyldilead under light irradiation demonstrates the practical consequences of these substituent effects. nih.gov The position of the substituent on the aromatic ring has a marked impact on the yield of the resulting aryl cyclohexyl selenide (B1212193) products. This is likely due to a combination of electronic and steric factors.

In this study, para- and meta-substituted diselenides generally provided moderate to excellent yields of the product. nih.gov In contrast, ortho-substituted diaryl diselenides gave low yields, an outcome attributed to the steric hindrance caused by the proximity of the substituent to the reactive diselenide bond. nih.gov

Table 1: Effect of Substituent Position on the Yield of Aryl Cyclohexyl Selenides

| Substituent Position | General Yield | Probable Reason | Reference |

|---|---|---|---|

| Para | Moderate to Excellent | Minimal steric hindrance, electronic effects dominate. | nih.gov |

| Meta | Good | Reduced steric hindrance compared to ortho. | nih.gov |

| Ortho | Low | Significant steric hindrance impeding reaction at the Se-Se bond. | nih.gov |

Furthermore, studies on the synthesis of selenophenes from diaryl diselenides have also shown that the presence of substituents at the para-position of the aryl ring can reduce the reactivity of the diselenide compared to the unsubstituted diphenyl diselenide. nih.gov This indicates that while both electron-rich and electron-deficient diaryl diselenides can act as reagents, the electronic modifications introduced by substituents directly influence the reaction kinetics. nih.gov

Advanced Spectroscopic and Structural Characterization of Bis 4 Nitrophenyl Diselenide

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy serve as powerful tools for generating a unique molecular fingerprint of bis(4-nitrophenyl) diselenide, revealing key details about its bonding and electronic transitions.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1345 |

| C-N | Stretching | ~850 |

| C=C | Aromatic Stretching | ~1600, ~1475 |

| C-H | Aromatic Stretching | >3000 |

| C-Se | Stretching | ~500-600 |

| Se-Se | Stretching | ~250-300 |

Note: These are predicted values and may vary in experimental conditions.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of the closely related compound, bis(4-nitrophenyl) disulfide, shows a distinct absorption maximum, which can be used as a reasonable approximation for this compound due to the similar chromophoric systems. The presence of the nitrophenyl groups is expected to give rise to characteristic absorption bands.

X-ray Diffraction Analysis of Solid-State Conformation and Crystal Packing

X-ray diffraction analysis of single crystals of this compound has provided precise details of its three-dimensional structure in the solid state, including its molecular conformation and the arrangement of molecules within the crystal lattice.

A detailed crystallographic study conducted at 187 K revealed that bis(p-nitrophenyl) diselenide crystallizes in the monoclinic space group C2/c. The molecule possesses a twofold crystallographic symmetry axis that passes through the center of the Se-Se bond rsc.org.

Molecular Conformation and Dihedral Angles

Table 3: Key Crystallographic Data for Bis(p-nitrophenyl) diselenide at 187 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Se-Se Bond Length | 2.3018 Å |

| C-Se Bond Length | 1.920 Å |

| Phenyl Ring Dihedral Angle | 85.5° |

Synchrotron-Based Techniques for Elemental Speciation and Distribution

Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Microscopy (XFM), are powerful tools for determining the speciation and spatial distribution of elements within a sample. While no specific studies employing these techniques on this compound were found, their application to other organoselenium compounds highlights their potential for characterizing this molecule in various environments.

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state and local coordination environment of the selenium atoms. This would be particularly useful for studying the metabolism or environmental fate of this compound, as it could distinguish between the intact diselenide, its metabolites (e.g., selenols, seleninic acids), and inorganic selenium species.

XFM allows for the high-resolution mapping of the elemental distribution within a sample. This technique could be employed to visualize the localization of selenium from this compound in biological tissues or materials, providing insights into its uptake, transport, and potential sites of action or accumulation. The combination of XAS and XFM offers a powerful approach to correlate the chemical form of selenium with its spatial distribution, which is crucial for understanding its biological activity and toxicology.

Computational Chemistry and Theoretical Studies on Bis 4 Nitrophenyl Diselenide

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organoselenium compounds. researchgate.net This quantum mechanical modeling approach allows for the calculation of the electron density of a molecule to determine its energy and other properties. For Bis(4-nitrophenyl) diselenide, DFT calculations, often employing hybrid functionals like B3LYP in combination with appropriate basis sets (e.g., 6-31+G(d,p)), can elucidate its structural and electronic characteristics in the gas phase. semanticscholar.org These simulations provide an optimized molecular geometry, revealing key bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net

DFT is instrumental in predicting the electronic properties that govern the behavior of this compound. Key parameters such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated to understand its charge distribution and interaction with other molecules. The MEP map, for instance, can identify electrophilic and nucleophilic sites, crucial for predicting reactivity.

Furthermore, DFT calculations are widely used to predict the redox potentials of molecules. researchgate.netmdpi.com By calculating the free energy change for the one-electron oxidation or reduction of the molecule, its redox potential can be estimated using the Nernst equation. mdpi.com This is particularly relevant for selenium compounds, which are known for their redox activity. researchgate.net The accuracy of these predictions can be enhanced by using appropriate computational models that include solvent effects, often through methods like the Polarizable Continuum Model (PCM). mdpi.com While specific redox potential calculations for this compound are not extensively reported, methodologies applied to other redox-active organic molecules and metal complexes provide a clear framework for such investigations. nih.gov

Table 1: Calculated Electronic Properties for a Structurally Related Compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione

| Property | Calculated Value |

| Total Energy | -1706.41 Hartree |

| HOMO-LUMO Gap | 4.0 eV |

Data sourced from a DFT study on a related bis(4-nitrophenyl) derivative, illustrating typical computational outputs. semanticscholar.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species. youtube.com

For this compound, the HOMO would likely be localized on the diselenide bridge, which is electron-rich, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-withdrawing nitrophenyl rings, indicating these are the sites susceptible to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In related bis(3-(4-nitrophenyl)acrylamide) derivatives, HOMO-LUMO gaps have been calculated to be in the range of 2.89 to 3.50 eV. niscair.res.in

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the minimum energy path (MEP) from reactants to products, which passes through a critical point known as the transition state (TS). diva-portal.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. diva-portal.org

For a compound like this compound, theoretical modeling could be used to study various reactions, such as its reduction to the corresponding selenol or its role as a catalyst. By calculating the geometries and energies of the reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. Frequency calculations are performed to characterize these structures; a stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. diva-portal.org This analysis allows for the determination of activation energies, which are fundamental to understanding reaction rates.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Computational Data

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a series of diaryl diselenides related to this compound, DFT calculations can provide a wealth of theoretical descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., heat of formation).

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Molecular Field Analysis (MFA), the compounds are aligned, and their steric and electrostatic interaction fields with a probe atom are calculated. mdpi.com Statistical methods are then used to build a mathematical model linking these fields to the observed activity (e.g., antioxidant capacity, enzyme inhibition). mdpi.comnih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. nih.gov

Relativistic Effects in Selenium-Containing Compounds

For molecules containing heavy elements like selenium, non-relativistic quantum mechanical methods can be insufficient. kg.ac.rs The core electrons of heavy atoms move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that alter the electronic structure and properties of the molecule. kg.ac.rs

In the case of this compound, these effects are crucial for the accurate prediction of certain properties, particularly NMR chemical shifts. nih.gov Relativistic DFT calculations, which incorporate these effects, are necessary to achieve good agreement with experimental data for selenium compounds. nih.govacs.org Common approaches include using the Zeroth-Order Regular Approximation (ZORA) or four-component Dirac-Kohn-Sham (DKS) methods. kg.ac.rsnih.gov These calculations have shown that relativistic effects can significantly influence computed parameters, and neglecting them can lead to substantial errors. nih.gov

Catalytic Applications and Mechanistic Insights of Bis 4 Nitrophenyl Diselenide

Organocatalysis in Diverse Organic Transformations

Bis(4-nitrophenyl) diselenide has emerged as a competent organocatalyst in a variety of organic transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in synthetic chemistry. Within this field, selenium compounds, including diselenides, have demonstrated unique catalytic activities.

A notable application of this compound is in the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. This reaction is crucial for the formation of P(O)–N, P(O)–O, and P(O)–S bonds, which are present in many important molecules, including pharmaceuticals and flame retardants. nsf.gov In a model reaction involving the coupling of diethylphosphite and benzylamine, this compound was found to be an effective catalyst. nsf.gov

Another significant application is in the electrochemical synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes. In this process, the selenium catalyst activates the alkyne, facilitating a cyclization reaction with the nitro group. This method is distinguished from traditional approaches by the direct involvement of the nitro group without its prior reduction to a nitroso group. organic-chemistry.org

The versatility of diaryl diselenides as catalysts extends to various other transformations, including oxidations and cyclization reactions, highlighting the broad potential of this compound in synthetic organic chemistry. rsc.orgmdpi.com

Electron-Withdrawing Group Effects on Catalytic Performance

The catalytic efficacy of diaryl diselenides is significantly influenced by the electronic nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups, such as the nitro group in this compound, can substantially enhance the catalytic performance in certain reactions.

In the functionalization of hydrophosphoryl compounds, a clear correlation has been observed between the presence of electron-withdrawing groups on the diaryl diselenide catalyst and the rate of product formation. A study comparing various substituted diphenyldiselenides revealed that this compound exhibited a significantly faster initial reaction rate than the unsubstituted diphenyldiselenide. nsf.gov While the reaction with diphenyldiselenide resulted in only a 22% product yield after 24 hours, the introduction of nitro groups led to a notable rate enhancement. nsf.gov However, it was also noted that under certain conditions, the catalyst could be deactivated, potentially through nucleophilic substitution on the electron-deficient aromatic ring. nsf.gov

The table below summarizes the effect of different substituents on the catalytic activity in the coupling of diethylphosphite and benzylamine. nsf.gov

| Catalyst | Substituent | Conversion Rate |

| Diphenyldiselenide | H | Slowest (22% after 24h) |

| Bis(4-formylphenyl) diselenide | 4-CHO | Enhanced |

| This compound | 4-NO₂ | Fast initial rate |

| Bis(4-(trifluoromethyl)phenyl) diselenide | 4-CF₃ | Enhanced |

This enhancement in catalytic activity is often attributed to the increased electrophilicity of the selenium center, which facilitates the initial steps of the catalytic cycle.

Mimicry of Glutathione (B108866) Peroxidase (GPx) Enzyme Activity

This compound, like many other organoselenium compounds, exhibits the ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). nih.govmdpi.com GPx plays a crucial role in biological systems by catalyzing the reduction of harmful hydroperoxides, thereby protecting cells from oxidative damage. nih.goviitb.ac.in The mimicking activity of synthetic compounds is of great interest for the development of novel antioxidants and therapeutic agents.

The catalytic cycle of GPx mimics generally involves the selenium center undergoing a series of oxidation and reduction steps. iitb.ac.in The diselenide is first activated, typically by a thiol, to form a selenol, which is the active catalytic species. This selenol then reacts with a hydroperoxide to form a selenenic acid intermediate, which is subsequently reduced back to the selenol by another thiol molecule, completing the catalytic cycle. iitb.ac.in

The GPx-like activity of potential mimics is often evaluated through kinetic studies. A common method involves monitoring the oxidation of a thiol, such as benzenethiol (B1682325) (PhSH) or glutathione (GSH), in the presence of a hydroperoxide and the selenium catalyst. The rate of the reaction can be followed spectrophotometrically by observing the formation of the corresponding disulfide. nih.gov

The selenium atom is central to the catalytic activity of GPx mimics. The ability of selenium to cycle between different oxidation states (Se(II) in selenol, Se(IV) in selenenic acid) is fundamental to the redox process. The catalytic cycle for diaryl diselenides typically proceeds through the following key intermediates: a selenol, a selenenic acid, and a selenenyl sulfide (B99878). iitb.ac.in

The efficiency of this redox cycling can be influenced by the electronic environment of the selenium atom. While electron-withdrawing groups on the aryl rings can enhance the initial activation of the diselenide, the stability of the various intermediates also plays a crucial role. For example, some studies have shown that strong intramolecular interactions between selenium and a nearby nitrogen atom can decrease the GPx activity by affecting the reactivity of the selenenyl sulfide intermediate. iitb.ac.in

Catalysis in Hydrophosphoryl Compound Functionalization

As introduced in section 6.1, this compound is an effective organocatalyst for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds. nsf.gov This transformation provides an atom-economical route to valuable organophosphorus compounds.

The proposed mechanism for this catalytic reaction is analogous to the Atherton–Todd reaction. In this cycle, the diaryl diselenide acts as a recyclable substitute for the halogenating agents typically used in the classical reaction. nsf.gov Phosphorus and selenium NMR studies have provided evidence for the existence of a P–Se bond intermediate, which is a key step in the catalytic cycle. nsf.gov The reaction is believed to proceed through the formation of this intermediate, which then reacts with a nucleophile (such as an amine, alcohol, or thiol) to generate the final product and regenerate the selenol, which is then oxidized back to the diselenide. nsf.gov

Stabilization of Reactive Intermediates in Catalytic Cycles

In the functionalization of hydrophosphoryl compounds catalyzed by diaryl diselenides, the formation of a P-Se bond intermediate is a key mechanistic feature. nsf.gov This covalent intermediate serves to stabilize the reactive phosphorus species, allowing for its subsequent reaction with a nucleophile.

While not directly involving this compound, studies on related aniline-derived diselenides have shown that intramolecular hydrogen bonding between an amino group and the selenium of a selenolate intermediate can stabilize this key reactive species. mdpi.com This stabilization is believed to contribute to the enhanced catalytic performance of these compounds in GPx mimicry. mdpi.com Such findings highlight a general principle in organoselenium catalysis: the strategic placement of functional groups can lead to the stabilization of transient intermediates, thereby promoting the desired catalytic transformation.

Role As a Precursor in Materials Science and Polymer Chemistry

Synthesis of Selenium-Containing Heterocycles

Bis(4-nitrophenyl) diselenide is a key reagent in the synthesis of various selenium-containing heterocyclic compounds. The electrophilic nature of the selenium atoms in the diselenide allows for reactions with nucleophilic substrates to form new carbon-selenium bonds, which is a fundamental step in the construction of heterocyclic rings.

Diselenides, in general, are reactive enough to participate in electrophilic, nucleophilic, and radical processes, making them valuable in organic synthesis acs.orgnih.gov. The synthesis of novel bis-heterocyclic compounds can be achieved through mono- and di-selenylation reactions acs.orgnih.gov. While specific studies detailing the use of this compound in the synthesis of a wide array of heterocycles are emerging, the reactivity of the diselenide bond is well-established. For instance, related diselenide compounds are used in the preparation of selenylated pyrazoles and other heteroarenes acs.orgnih.gov. The general approach involves the reaction of the diselenide with a suitable heterocyclic precursor, often in the presence of a reducing agent or a catalyst to facilitate the cleavage of the Se-Se bond. The electron-withdrawing nitro groups on the phenyl rings of this compound can influence the reactivity of the selenium center, potentially enhancing its electrophilicity and facilitating these synthetic transformations.

A representative reaction scheme for the synthesis of selenium-containing heterocycles using a diselenide precursor is shown below:

R-Se-Se-R + Nucleophilic Heterocycle → Selenylated Heterocycle| Reactant | Product | Reaction Type |

| This compound | Selenylated Azoles | Electrophilic Selenylation |

| This compound | Selenylated Pyrazoles | Radical-mediated Cyclization |

| This compound | Selenium-containing Indoles | Reductive Selenylation |

Fabrication of Selenium-Containing Polymeric Materials

The incorporation of selenium into polymers can lead to materials with interesting properties, such as enhanced refractive indices, redox activity, and self-healing capabilities. Selenium-containing polymers have garnered attention for their potential applications in light-responsive materials, biocompatible devices, and heavy-metal ion adhesion researchgate.net.

This compound can serve as a precursor for the synthesis of such polymers. The diselenide bond can be cleaved to generate selenol or selenyl radical species, which can then be incorporated into polymer backbones or as pendant groups through various polymerization techniques. For example, the radical cleavage of the Se-Se bond can initiate radical polymerization or be used in controlled radical polymerization processes. Alternatively, the reductive cleavage of the diselenide can yield a diselenolate, which can act as a nucleophile in polycondensation or ring-opening polymerization reactions.

Recent research has demonstrated the synthesis of poly(sulfide selenide)s directly from elemental selenium and episulfides, highlighting a facile strategy for creating selenium-containing polymers researchgate.net. While this method does not directly use this compound, it underscores the interest in developing efficient methods for constructing polymers with selenium linkages. The principles of cleaving the Se-Se bond in this compound could be applied to similar polymerization strategies. The resulting polymers could exhibit unique photodegradable and electrochemical properties due to the presence of the selenium atoms researchgate.net.

| Polymerization Method | Role of this compound | Resulting Polymer Type |

| Radical Polymerization | Initiator/Chain Transfer Agent | Selenium-containing vinyl polymers |

| Polycondensation | Monomer (after reduction to diselenolate) | Polyesters, Polyamides with selenium |

| Ring-Opening Polymerization | Initiator | Polyselenides |

Precursor for Metal Selenides and Nanomaterials

This compound is a valuable precursor for the synthesis of metal selenide (B1212193) nanomaterials, including nanocrystals and thin films. The compound serves as a convenient source of selenium that can react with metal precursors at elevated temperatures to form the desired metal selenide.

The synthesis of metal selenide nanocrystals often involves the thermolysis of a mixture of a metal precursor and a selenium precursor in a high-boiling point solvent. This compound can be used as this selenium source. The choice of the diselenide precursor can influence the reaction kinetics and, consequently, the phase of the resulting nanocrystals researchgate.net. For instance, in the synthesis of copper indium selenide (CuInSe₂) nanocrystals, the strength of the C-Se bond in the diselenide precursor has been shown to be a phase-directing variable researchgate.net. While diphenyl diselenide was specifically mentioned in this study, the principle applies to other aryl diselenides like this compound. The presence of the nitro group could affect the decomposition temperature and reactivity of the precursor, offering a means to tune the synthesis conditions.

The general process involves the injection of the selenium precursor into a hot solution containing the metal precursor, leading to the nucleation and growth of the nanocrystals. The organic ligands present in the reaction mixture cap the surface of the nanocrystals, controlling their size and shape and preventing aggregation.

| Metal Precursor | Resulting Nanocrystal | Potential Application |

| Copper and Indium salts | Copper Indium Selenide (CuInSe₂) | Photovoltaics |

| Cadmium salts | Cadmium Selenide (CdSe) | Quantum Dots, LEDs |

| Zinc salts | Zinc Selenide (ZnSe) | Optical windows, LEDs |

This compound can also be employed as a precursor for the deposition of metal selenide thin films using techniques such as Chemical Vapor Deposition (CVD) and Aerosol Assisted Chemical Vapor Deposition (AACVD) researchgate.net. In these methods, the precursor is volatilized and then decomposed on a heated substrate to form a thin film of the desired material.

For example, in AACVD, a solution of the metal precursor and this compound is aerosolized and transported to a heated substrate where the precursors react and deposit a thin film of the metal selenide researchgate.net. The morphology and properties of the resulting film can be controlled by adjusting parameters such as the substrate temperature, precursor concentration, and carrier gas flow rate. The use of a single-source precursor, where both the metal and selenium are part of the same molecule, is also a common strategy, though the use of separate precursors like this compound offers greater flexibility in controlling the stoichiometry of the final film.

| Deposition Technique | Substrate | Film Morphology |

| Chemical Vapor Deposition (CVD) | Silicon, Glass | Polycrystalline, Amorphous |

| Aerosol Assisted CVD (AACVD) | Silicon, Steel | Granular, Nanostructured researchgate.net |

| Spin Coating/Pyrolysis | Glass, ITO | Dense, Uniform |

Design and Reactivity of Bis 4 Nitrophenyl Diselenide Derivatives and Analogues

Rational Design of Substituted Diaryl Diselenides

The rational design of substituted diaryl diselenides hinges on the principle that the chemical nature and position of substituents on the aromatic moieties can be varied to modulate the compound's activity. The core idea is to establish a clear structure-activity relationship, where specific modifications lead to predictable changes in chemical and biological functions. This approach is fundamental in developing new drugs and catalysts with improved efficacy and selectivity.

Key to this design process is the understanding of how substituents influence the selenium-selenium (Se-Se) bond. The reactivity of this bond is paramount to the function of diaryl diselenides in many chemical and biological processes. For instance, in reactions involving thiol modifiers, the cleavage of the Se-Se bond is a critical step. The design strategy, therefore, often focuses on introducing substituents that can either facilitate or hinder this cleavage, depending on the desired outcome.

Electron-withdrawing and electron-donating groups are primary tools in this rational design. Electron-withdrawing groups, such as the nitro group in bis(4-nitrophenyl) diselenide, are known to increase the electrophilicity of the selenium atoms. This makes the Se-Se bond more susceptible to nucleophilic attack, for example, by thiolates. Conversely, electron-donating groups can decrease the electrophilicity of the selenium atoms, potentially slowing down such reactions. The strategic placement of these groups (ortho, meta, or para to the selenium atom) further refines the electronic landscape of the molecule, allowing for precise control over its reactivity.

Modulation of Electronic and Steric Properties through Derivatization

Derivatization of the basic diaryl diselenide scaffold allows for the systematic modulation of both electronic and steric properties, which in turn dictates the compound's reactivity and interaction with biological targets.

Electronic Effects: The electronic nature of a substituent significantly alters the electron density around the selenium atoms and the Se-Se bond. This is often quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a substituent.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are strong EWGs. They decrease the electron density on the aromatic ring and, through inductive and resonance effects, on the selenium atoms. This increased positive polarization of the selenium atom enhances its susceptibility to nucleophilic attack. For example, the presence of a para-nitro group in this compound makes it more reactive towards nucleophiles compared to the unsubstituted diphenyl diselenide.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) are EDGs. They increase the electron density on the aromatic ring and the selenium atoms, making them less electrophilic. This can decrease the rate of reactions initiated by nucleophilic attack on the selenium atom.

The interplay of inductive and resonance effects is crucial and depends on the substituent's position. For instance, a methoxy group at the para position can exert a strong electron-donating resonance effect, while at the meta position, its influence is primarily inductive and electron-withdrawing.

Steric Effects: The size and position of substituents can introduce steric hindrance around the selenium center. This can have a profound impact on the accessibility of the Se-Se bond to reactants.

Ortho-Substituents: Bulky groups placed at the ortho position to the selenium atom can physically block the approach of other molecules. nih.gov This steric hindrance can significantly slow down or even prevent reactions that require direct interaction with the selenium atom. For example, the reaction of ortho-substituted diaryl diselenides with hexacyclohexyldilead to form aryl cyclohexyl selenides results in lower yields compared to their para- and meta-substituted counterparts, a phenomenon attributed to steric hindrance from the ortho-substituents. nih.gov

Intramolecular Interactions: In some cases, substituents can engage in non-bonded intramolecular interactions with the selenium atom. For instance, amino groups capable of forming Se···N interactions can activate the Se-Se bond towards oxidative cleavage and stabilize the resulting selenenic acid intermediate. iitb.ac.inacs.org However, very strong Se···N interactions can sometimes render the diselenide inactive by altering the reaction pathway. iitb.ac.inacs.org

The following table summarizes the Hammett constants for various substituents, providing a quantitative measure of their electronic influence.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF₃ | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Influence of Structural Modifications on Chemical Reactivity and Catalytic Activity

Structural modifications, guided by the principles of rational design, have a direct and measurable impact on the chemical reactivity and catalytic activity of diaryl diselenides. This is particularly evident in their performance as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx).

The GPx-like activity of diaryl diselenides involves the catalytic reduction of hydroperoxides by thiols. The efficiency of this process is highly dependent on the electronic and steric properties of the diselenide. Studies have shown that the introduction of electron-withdrawing substituents at the para position enhances the catalytic efficiency. mdpi.com This is attributed to the facilitated cleavage of the Se-Se bond, which is a key step in the catalytic cycle. mdpi.com

For example, a study on aniline-derived diselenides demonstrated a clear structure-activity relationship. The catalytic efficiency increased with the electron-withdrawing capacity of the substituent at the para position relative to the selenium atom. mdpi.com

The following table presents the GPx-like catalytic evaluation of a series of aniline-derived diselenides, highlighting the effect of different para-substituents.

| Compound | Substituent (R) | k_cat (min⁻¹) | K_m (mol L⁻¹) | Catalytic Efficiency (η = k_cat/K_m) (min⁻¹ mol⁻¹ L) |

|---|---|---|---|---|

| 3a | -OCH₃ | 1.08 ± 0.04 | 0.019 ± 0.002 | 57 |

| 3b | -NO₂ | 1.57 ± 0.03 | 0.009 ± 0.001 | 174 |

| 3c | -H | 1.29 ± 0.02 | 0.016 ± 0.001 | 81 |

| 3d | -Cl | 1.44 ± 0.02 | 0.012 ± 0.001 | 120 |

| 3e | -CH₃ | 1.15 ± 0.03 | 0.018 ± 0.002 | 64 |

| Ebselen | - | 1.12 ± 0.02 | 0.032 ± 0.002 | 35 |

| Diphenyl diselenide | - | 1.32 ± 0.02 | 0.015 ± 0.001 | 88 |

Beyond GPx-mimicry, the influence of structural modifications is also evident in other chemical transformations. In the photoinduced reaction of diaryl diselenides with hexacyclohexyldilead, the yields of the resulting aryl cyclohexyl selenides are significantly affected by the nature and position of the substituents on the diaryl diselenide. nih.gov Electron-deficient diselenides generally show good reactivity, with para- and meta-substituted derivatives affording moderate to excellent yields. nih.gov In contrast, ortho-substituted diselenides give low yields, underscoring the critical role of steric hindrance. nih.gov

The table below illustrates the substrate scope for the reaction of various diaryl diselenides with hexacyclohexyldilead, providing a clear example of how structural modifications influence chemical reactivity in a non-biological context.

| Compound | Substituent (Ar) | Yield (%) |

|---|---|---|

| 5a | Ph | 82 |

| 5b | 4-CF₃C₆H₄ | 99 |

| 5c | 4-ClC₆H₄ | 85 |

| 5d | 4-MeOC₆H₄ | 54 |

| 5e | 3-CF₃C₆H₄ | 88 |

| 5f | 3-ClC₆H₄ | 80 |

| 5g | 3-MeOC₆H₄ | 75 |

| 5h | 2-CF₃C₆H₄ | 25 |

| 5i | 2-ClC₆H₄ | 30 |

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Bis(4-nitrophenyl) Diselenide Research

The investigation of this compound is not without its hurdles. A primary challenge lies in its synthesis, which can involve hazardous reagents and require meticulous purification techniques to achieve high purity. The scalability of current synthetic protocols for potential industrial applications also presents a significant challenge that needs to be addressed. Furthermore, a comprehensive understanding of its toxicological profile is essential for its safe handling and application, an area that warrants more in-depth research.

Despite these challenges, the opportunities presented by this compound are vast. Its demonstrated catalytic activity, particularly as a mimic of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), opens up avenues for its use in medicinal chemistry and as a protective agent against oxidative stress-related conditions. The electron-deficient nature of the aromatic rings suggests potential applications in materials science, particularly in the realm of electronics and nonlinear optics. The exploration of this compound as a building block for more complex supramolecular structures and functional polymers remains a largely untapped area of research, offering exciting prospects for future discoveries.

Emerging Methodologies in Organoselenium Synthesis

The synthesis of organoselenium compounds, including diaryl diselenides, has traditionally relied on methods that are often labor-intensive and employ harsh reagents. However, the field is witnessing a shift towards more sustainable and efficient synthetic strategies. These emerging methodologies aim to reduce environmental impact while improving yields and selectivity.

Key Emerging Synthetic Methodologies:

| Methodology | Description | Advantages |

| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., water, ethanol), solvent-free conditions, and energy-efficient techniques like ball-milling and ultrasound irradiation. nih.gov | Reduced waste, lower energy consumption, and often faster reaction times. nih.gov |

| Metal-Free Catalysis | Development of synthetic routes that avoid the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. sciencegate.app | Cost-effective, environmentally friendly, and simplifies purification processes. sciencegate.app |

| Photocatalysis | The use of visible light to promote chemical reactions, often in the absence of a traditional photocatalyst. nih.gov | Mild reaction conditions, high selectivity, and harnesses a renewable energy source. nih.gov |

| Electrosynthesis | Employing electrical current to drive chemical reactions, offering precise control over the reaction conditions. nih.gov | High efficiency, selectivity, and can often be performed at room temperature. nih.gov |

These modern approaches are not only making the synthesis of compounds like this compound more accessible and environmentally friendly but are also enabling the creation of a wider array of functionalized organoselenium molecules for diverse applications. nih.govsciencegate.app

Advanced Characterization and Computational Approaches

A thorough understanding of the structure, properties, and behavior of this compound is crucial for its effective application. A suite of advanced characterization techniques is employed to elucidate its molecular and electronic features.

Common Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. researchgate.net |

| X-ray Crystallography | Reveals the precise three-dimensional arrangement of atoms in the solid state. |

| UV-Visible Spectroscopy | Investigates the electronic transitions and optical properties of the compound. |

In parallel with experimental characterization, computational chemistry plays an increasingly vital role in predicting and understanding the properties of this compound. Density Functional Theory (DFT) is a powerful tool used to calculate various molecular properties.

Applications of DFT in this compound Research:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Calculating the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO) to understand its reactivity and electronic properties. researchgate.netresearcher.life

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Nonlinear Optical (NLO) Properties: Predicting the hyperpolarizability of the molecule to assess its potential for NLO applications. researcher.life

The synergy between advanced experimental characterization and computational modeling provides a comprehensive picture of the structure-property relationships in this compound, guiding the design of new materials and catalysts.

Potential for Novel Catalytic Systems and Functional Materials

The future of this compound research is bright, with significant potential in the development of innovative catalytic systems and advanced functional materials.

Novel Catalytic Systems

The ability of this compound to act as a glutathione peroxidase (GPx) mimic is a key area of interest. sciencegate.app By catalyzing the reduction of harmful reactive oxygen species, it holds promise for applications in:

Antioxidant Therapy: As a potential therapeutic agent to combat oxidative stress implicated in various diseases.

Biocatalysis: As a robust and reusable catalyst for specific oxidation-reduction reactions in synthetic chemistry.

Future research will likely focus on enhancing its catalytic efficiency, selectivity, and stability, possibly through its incorporation into polymeric or nanomaterial supports.

Functional Materials

The unique electronic properties of this compound, stemming from the electron-withdrawing nitro groups, make it an attractive candidate for various functional materials. Its sulfur analogue, Bis-(4-nitrophenyl)-sulfide, has already been recognized for its utility in the development of advanced materials. researchgate.netnbinno.com This suggests similar, if not enhanced, potential for the selenium counterpart in areas such as:

Nonlinear Optics (NLO): Organic molecules with strong electron donor and acceptor groups often exhibit significant NLO properties, which are crucial for applications in optical communications and data storage. researchgate.netnih.govacrhem.org The structure of this compound makes it a promising candidate for third-order NLO materials.

Electronics: The electron-deficient nature of the molecule could be exploited in the design of n-type organic semiconductors for use in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The exploration of this compound as a fundamental building block for the construction of functional polymers and supramolecular assemblies is an exciting frontier. By strategically modifying its structure, researchers can tune its properties to create novel materials with tailored functionalities for a wide range of technological applications.

Q & A

Q. What are the standard synthetic routes for Bis(4-nitrophenyl) diselenide?

this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves refluxing 2-chloro-5-nitrobenzotrifluoride with potassium selenocyanate (KSeCN) in dimethylacetamide (DMAC) for 4 hours. After workup, the product is isolated via filtration and purified using chloroform . Alternative routes include reacting sodium 4-nitrobenzeneselenolate with oxidizing agents, though yields may vary depending on substituent effects (e.g., electron-withdrawing nitro groups can reduce reactivity in certain cross-coupling reactions) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Provides bond lengths and angles (e.g., Se–Se bond ~2.30–2.35 Å in diselenides) and confirms molecular geometry .

- <sup>77</sup>Se NMR : Detects selenium environments; chemical shifts range from 250–600 ppm for diselenides, aiding in tracking redox intermediates .

- IR and UV-Vis spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹) and electronic transitions influenced by substituents .

Q. What safety precautions are necessary when handling this compound?

Selenium compounds are toxic and require strict protocols:

- Use gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do electron-withdrawing substituents like nitro groups influence the reactivity of diselenides in cross-coupling reactions?

Nitro groups reduce electron density on the selenium atom, decreasing nucleophilicity and hindering reactions requiring selenolate intermediates. For example, this compound showed lower yields in selenylative annulation compared to electron-donating substituents (e.g., –OMe) due to slower selenide-to-selenolate conversion. Kinetic studies using <sup>77</sup>Se NMR can quantify these effects .

Q. What mechanistic pathways are involved in the oxidation of this compound by H2O2?

Oxidation proceeds via two pathways:

- Direct mechanism : H2O2 cleaves the Se–Se bond, forming seleninic acid (RSeO2H) as the final product.

- Autocatalytic mechanism : Intermediate selenoxide (RSeO) accelerates subsequent oxidation steps. Computational studies (DFT) support selenoxide intermediates with Gibbs free energy barriers ~20–25 kcal/mol .

Q. How can the glutathione peroxidase (GPx)-like activity of this compound be evaluated?

- Thiophenol assay : Monitor the reduction of H2O2 by tracking thiophenol (PhSH) consumption via UV-Vis at 260 nm.

- Catalytic cycle validation : Use <sup>77</sup>Se NMR to identify intermediates (selenol, selenosulfide) and propose a cycle involving redox transitions between Se(–II) and Se(IV) states .

Q. What strategies can optimize the yield of this compound in electrophilic substitution reactions?

Q. How does the crystal structure of diselenides inform their catalytic behavior?

X-ray data reveal secondary interactions (e.g., Se···H, Se···O) that stabilize transition states. For example, planar geometries in benzoselenazoles enable efficient electron transfer during catalysis. Bond angle analysis (e.g., C–Se–Se–C dihedral angles ~90°) further explains steric effects in substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.